molecular formula C8H8BrN3 B3046122 2-BROMO-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE CAS No. 1198-78-3

2-BROMO-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B3046122
CAS No.: 1198-78-3
M. Wt: 226.07
InChI Key: YYABKGZMJUSQEV-UHFFFAOYSA-N
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Description

2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 3-amino-4-bromopyrazole with acetylacetone in the presence of acetic acid. The reaction mixture is stirred and heated to facilitate cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .

Scientific Research Applications

Structural Characteristics

The compound 2-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine has the following molecular properties:

  • Molecular Formula : C8H8BrN3
  • Molecular Weight : 226.08 g/mol
  • CAS Number : 1446334-44-6

These characteristics are crucial for understanding its reactivity and interactions with biological targets.

Kinase Inhibition

One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can influence various cellular processes including growth and metabolism. Inhibiting specific kinases can be a therapeutic strategy for treating cancers and other diseases.

  • TRK Kinase Inhibition : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on TRK kinases (tropomyosin receptor kinases), which are implicated in several cancers due to their role in cell signaling pathways . The ability to inhibit these kinases suggests potential applications in targeted cancer therapies.

Antitumor Activity

Studies have highlighted the antitumor potential of compounds related to this compound. For instance:

  • A case study demonstrated that certain derivatives showed promising activity against various cancer cell lines, indicating that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that can yield various derivatives with modified biological activities. The versatility of this compound allows researchers to explore numerous analogs for enhanced potency or selectivity against different biological targets.

Synthetic Routes

Common synthetic routes include:

  • Bromination : The introduction of bromine at specific positions on the pyrazolo[1,5-a]pyrimidine core.
  • Alkylation and Substitution : Modifying the nitrogen or carbon positions to explore structure-activity relationships (SAR) .

Case Study: TRK Inhibitor Development

A notable study focused on the development of TRK inhibitors based on the pyrazolo[1,5-a]pyrimidine framework. The research outlined:

  • The synthesis of various analogs.
  • Evaluation of their kinase inhibition profiles.
  • Assessment of their cytotoxic effects on tumor cells.

Results indicated that specific substitutions could significantly enhance potency against TRK kinases while maintaining low toxicity profiles .

Molecular Structure Analysis

X-ray crystallography and computational modeling have been employed to elucidate the molecular structure and predict interactions with target proteins. These studies help in rational drug design by identifying key interactions that contribute to binding affinity and selectivity .

References Table

ReferenceDescription
Patent detailing TRK kinase inhibitors derived from pyrazolo[1,5-a]pyrimidines
Study on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives
Research on molecular structure analysis using X-ray crystallography

Mechanism of Action

The mechanism of action of 2-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Biological Activity

2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its effects on various biological systems, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₂BrN₃
  • Molecular Weight : 302.17 g/mol
  • IUPAC Name : this compound

The compound features a pyrazolo-pyrimidine core structure that is essential for its biological activity. The presence of bromine and methyl groups contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial and anticancer agent.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. A study demonstrated that derivatives of this compound inhibit cell proliferation in several cancer cell lines through the induction of apoptosis and cell cycle arrest. The mechanism involves the inhibition of key enzymes involved in cancer cell metabolism, such as dihydroorotate dehydrogenase (DHODH) .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and function. In vitro studies have reported effective inhibition against strains like Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating bacterial infections .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The compound exhibited IC₅₀ values of 12 µM and 15 µM respectively, demonstrating potent cytotoxicity. The study concluded that the compound induces apoptosis via the mitochondrial pathway .

Cell LineIC₅₀ (µM)
HeLa12
MCF-715

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was tested against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses moderate antibacterial activity, warranting further exploration into its mechanism and possible modifications for enhanced efficacy .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of DHODH : This enzyme plays a crucial role in pyrimidine biosynthesis; inhibition leads to reduced nucleotide availability for DNA synthesis in rapidly dividing cells.
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Antibacterial Mechanism : The compound interferes with bacterial cell wall synthesis and function, leading to cell lysis.

Properties

IUPAC Name

2-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-6(2)12-8(10-5)4-7(9)11-12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYABKGZMJUSQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251053
Record name 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-78-3
Record name 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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